![molecular formula C22H15FN4O4S B2925105 ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate CAS No. 1251581-15-3](/img/new.no-structure.jpg)
ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate is a multifaceted organic compound with intriguing properties. Characterized by a unique molecular structure, this compound holds potential significance in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate, the process typically involves multi-step organic reactions. Key stages may include:
Benzimidazole Formation: : Initial formation of the benzimidazole core, often through a condensation reaction involving o-phenylenediamine and formic acid.
Pyrrolidine Carbonylation: : Addition of the pyrrolidin-1-ylcarbonyl group to the benzimidazole structure using reagents like carbonyl chloride.
Esterification: : Introduction of the ethyl ester group through esterification using ethanol and suitable catalysts.
Amination: : Formation of the amide linkage by reacting intermediates with ethylamine or similar reagents.
Industrial Production Methods: Industrial production may adopt these routes with optimization for scalability:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to enhance yield and efficiency.
Green Chemistry Approaches: : Employing environmentally friendly solvents and catalysts.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction processes can convert it to amine derivatives using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various substitution reactions can occur, particularly at the benzimidazole or pyrrolidinyl moieties, utilizing halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Alkyl halides in the presence of strong bases.
Major Products Formed
Oxidation: : May yield carboxylic acids or ketones.
Reduction: : Produces amine derivatives.
Substitution: : Can generate alkyl or aryl substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate finds applications across diverse research fields:
Chemistry: : Employed as a building block in organic synthesis and for the development of novel materials.
Biology: : Investigated for its potential bioactive properties, including enzyme inhibition and interaction with biological targets.
Medicine: : Explored for its potential therapeutic effects, particularly in areas such as antimicrobial and anticancer research.
Industry: : Utilized in the manufacture of specialized coatings, polymers, and advanced materials.
Wirkmechanismus
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modifying their activity through binding or inhibition. This interaction can influence cellular pathways, leading to varied biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Similar compounds, such as other benzimidazole derivatives or ethyl esters, may share some properties but differ in potency, specificity, or application scope.
List of Similar Compounds
2-{[({2-[5-(morpholin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate.
Ethyl 2-{[({2-[5-(piperidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate.
In essence, ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate stands out due to its unique structure and the variety of applications it offers, from industrial uses to potential medical breakthroughs.
Eigenschaften
CAS-Nummer |
1251581-15-3 |
|---|---|
Molekularformel |
C22H15FN4O4S |
Molekulargewicht |
450.44 |
IUPAC-Name |
3-(2-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-14-6-4-5-13(11-14)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)16-8-3-2-7-15(16)23/h2-11H,12H2,1H3 |
InChI-Schlüssel |
FMAUQNVLSVOCGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


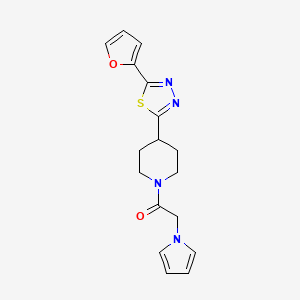
![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)
![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)
![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)
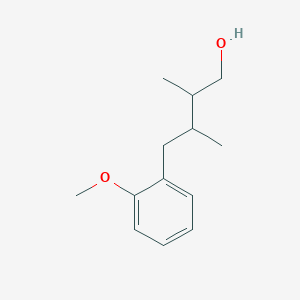
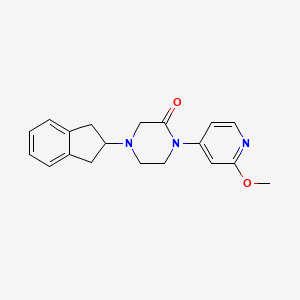
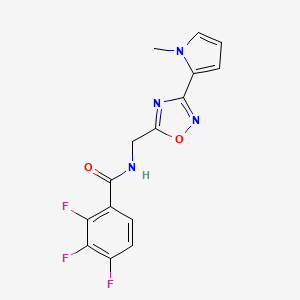
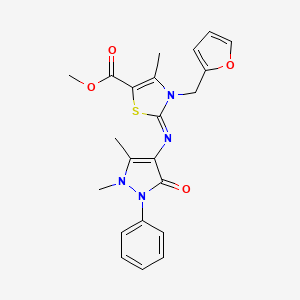


![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B2925041.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
